(1S)-1-(6-bromo-5-fluoro-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(6-bromo-5-fluoro-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with a unique structure that includes bromine, fluorine, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(6-bromo-5-fluoro-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of bromine and fluorine atoms. The final step involves the formation of the ethan-1-amine group and its conversion to the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(6-bromo-5-fluoro-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(6-bromo-5-fluoro-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (1S)-1-(6-bromo-5-fluoro-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorine content.
4-Bromo-3-(trifluoromethyl)aniline: A compound with similar bromine and fluorine atoms.
Methylammonium lead halide:
Uniqueness
(1S)-1-(6-bromo-5-fluoro-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of bromine, fluorine, and a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C8H12BrCl2FN2 |
---|---|
Molecular Weight |
306.00 g/mol |
IUPAC Name |
(1S)-1-(6-bromo-5-fluoro-2-methylpyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H10BrFN2.2ClH/c1-4(11)6-3-7(10)8(9)12-5(6)2;;/h3-4H,11H2,1-2H3;2*1H/t4-;;/m0../s1 |
InChI Key |
AVUDYIZODIOFAD-FHNDMYTFSA-N |
Isomeric SMILES |
CC1=NC(=C(C=C1[C@H](C)N)F)Br.Cl.Cl |
Canonical SMILES |
CC1=NC(=C(C=C1C(C)N)F)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.